molecular formula C13H8Cl2N4O B2986357 (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine CAS No. 301349-54-2

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B2986357
M. Wt: 307.13
InChI Key: VWHMUWRLUFEAIU-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of furan and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles refer to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds related to the target chemical structure, have been synthesized for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against microorganisms, indicating potential applications in developing new antimicrobial agents. The synthetic approach involved the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good or moderate activities against the test microorganisms (Bektaş et al., 2007).

Novel Synthetic Routes and Equilibrium Studies

Research on hetarylaminomethylidene derivatives of furan-2(3H)-ones, including structures similar to the target chemical, has provided insights into synthetic methods and the E-/Z-equilibrium of the synthesized compounds. This equilibrium is influenced by various factors such as the configuration of intermediates and the presence of intramolecular interactions. The methodology offers advantages like short reaction times, high yields, and ease of product purification, showcasing the compound's relevance in synthetic organic chemistry (Tikhomolova et al., 2023).

Anticancer and Antiangiogenic Effects

A study on thioxothiazolidin-4-one derivatives related to the target chemical investigated their anticancer and antiangiogenic effects in a mouse model. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of the mice. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation. This research suggests the potential of such derivatives for anticancer therapy, highlighting their ability to inhibit tumor growth and angiogenesis (Chandrappa et al., 2010).

Coordination Polymers and Fluorescent Properties

Research into the coordination polymers of Cu(II) with N4-substituted 1,2,4-triazoles and 4,4′-bipyridine, involving compounds akin to the target chemical, has expanded understanding of their structural properties and potential applications. These polymers exhibit unique coordination modes and structural motifs, providing a basis for further exploration in materials science and coordination chemistry (Białońska et al., 2010). Additionally, new derivatives of 4-amino-7-nitrobenzofurazan, related to the target compound, have been synthesized and studied for their fluorescent properties. This research could inform the development of new fluorescent probes for biological and chemical applications (Bem et al., 2007).

properties

IUPAC Name

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMUWRLUFEAIU-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine

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